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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two key methods for studying the function of the

G protein-coupled receptor 35 (GPR35): pharmacological inhibition using the selective

antagonist ML145 and genetic silencing via RNA interference (RNAi). Understanding the

concordance between these two approaches is critical for validating GPR35 as a therapeutic

target and ensuring the specificity of experimental results.

Executive Summary
ML145 is a potent and selective antagonist of human GPR35, with an IC50 of approximately

20.1 nM.[1][2][3] It exhibits over 1,000-fold selectivity for GPR35 over the related receptor

GPR55.[1][2] However, a significant limitation of ML145 is its high species selectivity, showing

potent antagonism at human GPR35 but little to no activity at rodent orthologs. This

necessitates that cross-validation studies employing genetic knockdown be conducted in

human cell systems.

Recent studies in human colorectal cancer (CRC) cells have successfully cross-validated the

effects of ML145 with those of GPR35 genetic knockdown. Both approaches have been shown

to similarly impact key cancer-related phenotypes, such as anchorage-independent growth and

the regulation of the Hippo signaling pathway effectors YAP/TAZ. These findings support the

on-target effects of ML145 and solidify the role of GPR35 in these cellular processes.
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Data Presentation: Pharmacological vs. Genetic
Inhibition of GPR35
The following tables summarize the comparative effects of ML145 treatment and GPR35

genetic knockdown on key cellular phenotypes, primarily drawing from studies on human

colorectal cancer cells.

Table 1: Comparison of Effects on Anchorage-Independent Growth

Parameter

Pharmacologica

l Inhibition

(ML145/CID-

2745687)

Genetic

Knockdown

(shRNA/siRNA)

Cell Type Reference

Colony

Formation in Soft

Agar

Significantly

reduced colony

number and size

Reduced colony

formation

Colorectal

Cancer Cells

(e.g., LS174T)

Anoikis

(Detachment-

induced

apoptosis)

Promotes anoikis
N/A (Inferred to

be promoted)

Colorectal

Cancer Cells

Table 2: Comparison of Effects on YAP/TAZ Signaling Pathway

Parameter

Pharmacologica

l Inhibition

(ML145)

Genetic

Knockdown

(shRNA/siRNA)

Cell Type Reference

YAP/TAZ Target

Gene Expression

(e.g., CTGF,

CYR61)

Decreased

mRNA

expression

Lower basal

mRNA

expression

293FT cells,

Colorectal

Cancer Cells

YAP/TAZ Protein

Levels

Decreased

protein

expression

Lower protein

expression
293FT cells
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Note: While the referenced study confirms a qualitative concordance, a side-by-side

quantitative comparison (e.g., percentage inhibition) in the same experiment was not explicitly

presented. The study did note that another antagonist, CID-2745687, was more potent than

ML145 in regulating YAP/TAZ activity in their system.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below

are representative protocols for GPR35 inhibition.

Protocol 1: Pharmacological Inhibition of GPR35 with
ML145

Cell Culture: Human colorectal cancer cells (e.g., LS174T) or other human cell lines

endogenously expressing GPR35 are cultured in appropriate media and conditions until they

reach the desired confluency (typically 70-80%).

Compound Preparation: A stock solution of ML145 (e.g., 10 mM in DMSO) is prepared.

Serial dilutions are then made in culture medium to achieve the desired final concentrations.

A typical effective concentration used in studies is 10 µM.

Treatment: The culture medium is replaced with the medium containing ML145 or a vehicle

control (e.g., 0.1% DMSO).

Incubation: Cells are incubated for a duration appropriate for the endpoint being measured.

For signaling pathway analysis (e.g., gene expression), this may be 24 hours. For longer-

term assays like anchorage-independent growth, treatment is maintained throughout the

course of the experiment (e.g., 14-21 days).

Endpoint Analysis: Following incubation, cells are harvested for analysis, which may include

qPCR for gene expression, western blotting for protein levels, or colony counting for growth

assays.

Protocol 2: Genetic Knockdown of GPR35 using siRNA
siRNA Selection: At least two to three validated, pre-designed siRNA sequences targeting

human GPR35 are recommended to control for off-target effects. A non-targeting scrambled
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siRNA is used as a negative control.

Example Commercial Source: OriGene, Thermo Fisher Scientific, and Santa Cruz

Biotechnology provide pre-designed and validated siRNAs for human GPR35.

Cell Seeding: Human cells are seeded in antibiotic-free medium to be 60-80% confluent at

the time of transfection.

Transfection:

For each transfection, siRNA duplexes are diluted in a serum-free medium (e.g., Opti-

MEM).

A lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) is separately diluted in

the same medium.

The diluted siRNA and transfection reagent are combined, mixed gently, and incubated at

room temperature for 15-20 minutes to allow complex formation.

The siRNA-lipid complexes are then added to the cells.

Incubation: Cells are incubated with the transfection complexes for 4-6 hours, after which the

medium is replaced with normal growth medium.

Gene Silencing and Analysis: The cells are incubated for an additional 48-72 hours to allow

for GPR35 mRNA and protein knockdown. The efficiency of knockdown should be verified by

qPCR and/or Western blot. The phenotypic effects (e.g., on cell growth or gene expression)

are then assessed and compared to cells treated with the non-targeting control siRNA.

Mandatory Visualizations
GPR35 Signaling Pathway
Caption: GPR35 signaling cascade leading to YAP/TAZ activation.
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Caption: Workflow for cross-validating ML145 effects with GPR35 knockdown.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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